4-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 4-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine typically involves multi-step organic reactions. The synthetic route may include:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate precursors under controlled conditions.
Introduction of the cyclopropanecarbonylpiperazinyl group: This step may involve the reaction of piperazine with cyclopropanecarbonyl chloride, followed by coupling with the pyrimidine core.
Attachment of the methylpyrazolyl group: This can be done through a substitution reaction where the pyrazole derivative is introduced to the pyrimidine ring.
Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
4-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 4-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The specific pathways involved would depend on the context of its application, such as inhibiting a particular enzyme in a disease state.
Comparison with Similar Compounds
When compared to similar compounds, 4-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine stands out due to its unique structural features. Similar compounds may include:
4-(4-piperazin-1-yl)pyrimidine derivatives: These compounds share the piperazine and pyrimidine core but differ in other substituents.
Pyrazolylpyrimidines: These compounds have a pyrazole group attached to a pyrimidine ring but may lack the cyclopropanecarbonyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
cyclopropyl-[4-[6-(4-methylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O/c1-12-9-19-22(10-12)15-8-14(17-11-18-15)20-4-6-21(7-5-20)16(23)13-2-3-13/h8-11,13H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBJYLDFCQYLOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.